(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine is a chiral molecule belonging to the class of substituted pyrrolidines. It serves as a key structural component in various pharmaceutical compounds and research chemicals. Its significance in scientific research stems from its ability to interact with specific biological targets, leading to the development of potential therapeutic agents for various conditions. [, , ]
The compound is classified as an organic nitrogen compound, specifically an aliphatic amine. It features a pyrrolidine ring, which is a five-membered saturated heterocyclic compound containing one nitrogen atom. The presence of both the benzyl and methyl groups contributes to its unique chemical properties and potential biological activity.
The synthesis of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine typically involves several key steps:
This synthesis pathway allows for the effective formation of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine while minimizing by-products.
The molecular structure of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine can be described as follows:
The structural formula can be represented using SMILES notation as CC1(CCN(C1)CC2=CC=CC=C2)CN
, indicating the connectivity of atoms within the molecule .
(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine participates in various chemical reactions, including:
Common reaction conditions include organic solvents such as dichloromethane and methanol, with temperatures ranging from -78°C to room temperature .
The mechanism of action for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine primarily involves its interaction with neurotransmitter receptors in biological systems. This compound may exhibit effects on central nervous system pathways due to its structural similarity to other psychoactive substances.
Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific binding affinities and functional outcomes would require further empirical studies for precise characterization .
The physical and chemical properties of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₀N₂ |
Molecular Weight | 204.32 g/mol |
Appearance | Liquid |
Boiling Point | Not Available |
Density (Theoretical) | Not Available |
Storage Temperature | +4 °C |
Safety data for this compound is currently unavailable online, highlighting the need for caution when handling it in laboratory settings .
(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine has potential applications in various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2